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Efficacy of AQX-435 in Patient-Derived Xenografts: Application Notes and Protocols

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Compound of Interest		
Compound Name:	AQX-435	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of **AQX-435**, a novel SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator, in patient-derived xenograft (PDX) models of Diffuse Large B-cell Lymphoma (DLBCL). The provided protocols offer detailed methodologies for key experiments to assess the anti-tumor activity of **AQX-435**, both as a single agent and in combination with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in various B-cell malignancies, including DLBCL.[1][2] AQX-435 is a small molecule activator of SHIP1, a phosphatase that negatively regulates the PI3K pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2).[1] By activating SHIP1, AQX-435 effectively reduces the levels of active, phosphorylated AKT (pAKT), thereby inhibiting downstream pro-survival signaling and inducing apoptosis in malignant B-cells.[1][2] Preclinical studies using DLBCL patient-derived xenografts have demonstrated the potential of AQX-435 as a therapeutic agent, showing significant tumor growth inhibition.[1]

Data Presentation



The following tables summarize the quantitative data on the anti-tumor efficacy of **AQX-435** in three distinct DLBCL PDX models: VFN-D1, VFN-D2, and VFN-D3. These models were derived from patients with treatment-refractory or newly diagnosed DLBCL.[1]

Table 1: In Vivo Efficacy of **AQX-435** and Ibrutinib in DLBCL Patient-Derived Xenograft Models (Tumor Volume)

Treatment Group	VFN-D1 (Mean Tumor Volume ± SD, mm³)	VFN-D2 (Mean Tumor Volume ± SD, mm³)	VFN-D3 (Mean Tumor Volume ± SD, mm³)
Day 0			
Vehicle Control	150 ± 25	160 ± 30	155 ± 28
AQX-435 (50 mg/kg)	152 ± 28	158 ± 27	153 ± 25
Ibrutinib (25 mg/kg)	148 ± 26	162 ± 31	156 ± 29
AQX-435 + Ibrutinib	151 ± 27	159 ± 29	154 ± 26
Day 21			
Vehicle Control	1250 ± 210	1380 ± 250	1320 ± 230
AQX-435 (50 mg/kg)	980 ± 180	650 ± 120	710 ± 130
Ibrutinib (25 mg/kg)	950 ± 170	1350 ± 240	750 ± 140
AQX-435 + Ibrutinib	450 ± 90	630 ± 110	520 ± 100

Note: Data are representative values based on published descriptions of substantial tumor growth inhibition and are intended for illustrative purposes.[1]

Table 2: In Vivo Efficacy of **AQX-435** and Ibrutinib in DLBCL Patient-Derived Xenograft Models (Tumor Weight at Endpoint)



Treatment Group	VFN-D1 (Mean Tumor Weight ± SD, mg)	VFN-D2 (Mean Tumor Weight ± SD, mg)	VFN-D3 (Mean Tumor Weight ± SD, mg)
Vehicle Control	1180 ± 190	1310 ± 220	1250 ± 200
AQX-435 (50 mg/kg)	910 ± 160	610 ± 110	670 ± 120
Ibrutinib (25 mg/kg)	880 ± 150	1280 ± 210	700 ± 130
AQX-435 + Ibrutinib	420 ± 80	590 ± 100	480 ± 90

Note: Data are representative values based on published descriptions of significant reductions in tumor weight and are intended for illustrative purposes.[1]

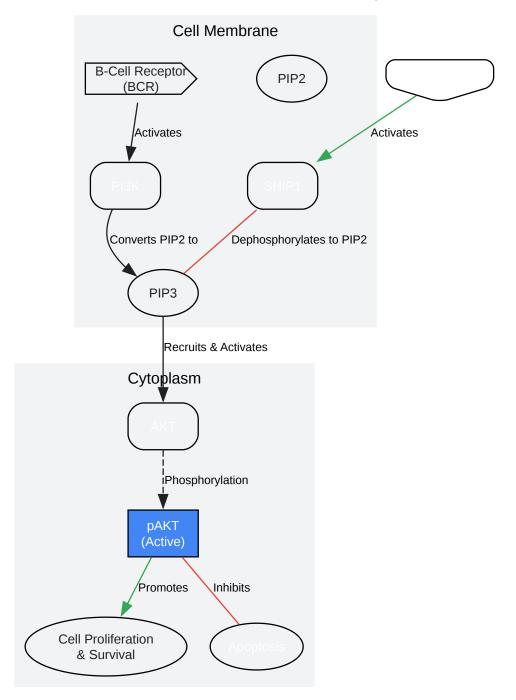
Table 3: Pharmacodynamic Effect of AQX-435 on AKT Phosphorylation in DLBCL PDX Tumors

Treatment Group	Relative pAKT/Total AKT Ratio (Normalized to Control)
Vehicle Control	1.00
AQX-435 (50 mg/kg)	0.50

Note: Data is based on descriptions of a substantial reduction (~50%) in AKT phosphorylation. [1]

Mandatory Visualization





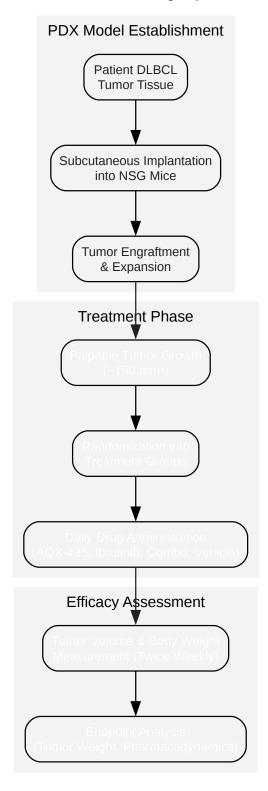
AQX-435 Mechanism of Action in B-Cell Malignancies

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Caption: AQX-435 activates SHIP1, leading to reduced pAKT and decreased cell survival.



Experimental Workflow for Assessing AQX-435 in PDX Models



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Caption: Workflow for evaluating AQX-435 efficacy in DLBCL PDX models.



Experimental Protocols Establishment of Patient-Derived Xenograft (PDX) Models

Objective: To establish and propagate human DLBCL tumors in immunodeficient mice.

Materials:

- Fresh DLBCL tumor tissue from consenting patients.
- 6- to 8-week-old male NOD SCID IL2Rynull (NSG) mice.[1]
- Sterile surgical instruments.
- Phosphate-buffered saline (PBS).
- Matrigel (optional).

Protocol:

- Obtain fresh, sterile DLBCL tumor tissue from the clinic or a tumor bank.
- In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Anesthetize the NSG mouse using an approved protocol.
- Make a small incision in the skin on the flank of the mouse.
- Create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment into the subcutaneous pocket. The fragment can be mixed with Matrigel to improve engraftment rates.
- Close the incision with surgical clips or sutures.
- Monitor the mice regularly for tumor growth by palpation.



- Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
- A portion of the harvested tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of NSG mice for expansion.

In Vivo Drug Efficacy Study

Objective: To evaluate the anti-tumor activity of **AQX-435**, alone and in combination with ibrutinib, in established DLBCL PDX models.

Materials:

- NSG mice bearing established DLBCL PDX tumors (tumor volume ~150 mm³).
- AQX-435.
- Ibrutinib.
- Vehicle for AQX-435: 15% Cremophor EL, 10% dimethylacetamide in saline.[1]
- Vehicle for Ibrutinib: 1% hydroxy-propyl-β-cyclodextrin.[1]
- Calipers for tumor measurement.
- Animal balance.

Protocol:

- When PDX tumors reach an average volume of approximately 150 mm³, randomize the mice into four treatment groups (n=8-9 mice per group):
 - Group 1: Vehicle Control
 - Group 2: AQX-435 (50 mg/kg)
 - Group 3: Ibrutinib (25 mg/kg)
 - Group 4: AQX-435 (50 mg/kg) + Ibrutinib (25 mg/kg)



- · Administer treatments daily.
 - AQX-435 is administered intraperitoneally (i.p.).[1]
 - Ibrutinib is administered by oral gavage (p.o.).[1]
- Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
- At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.
- A portion of the tumor tissue should be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting) and another portion fixed in formalin for immunohistochemistry.

Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of **AQX-435** treatment on the phosphorylation of AKT in tumor tissues.

Materials:

- Frozen tumor tissue lysates.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels.
- Nitrocellulose or PVDF membranes.
- Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT.



- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) detection reagents.
- Imaging system for chemiluminescence detection.

Protocol:

- Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.



 Quantify the band intensities using densitometry software and express the results as the ratio of pAKT to total AKT.

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References

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